molecular formula C12H8Cl2N2O2S2 B2430090 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile CAS No. 339021-09-9

3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile

Cat. No.: B2430090
CAS No.: 339021-09-9
M. Wt: 347.23
InChI Key: PIWLNBCXBYMEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a sulfonyl group, and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile typically involves multiple steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For example, a common method involves the reaction of a nitrile with a thioamide in the presence of a suitable catalyst.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions. This can be achieved by reacting the isothiazole intermediate with a sulfonyl chloride derivative, such as 2,6-dichlorobenzylsulfonyl chloride, under basic conditions.

    Final Assembly: The final step involves the coupling of the sulfonylated isothiazole with the appropriate benzyl derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines or other derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, agrochemicals, and other industrial products. Its applications can range from the synthesis of specialty chemicals to the formulation of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,6-Dichlorobenzyl)sulfonyl]-2-thiophenecarboxamide
  • 3-[(2,6-Dichlorobenzyl)sulfonyl]-4-isothiazolecarboxylic acid
  • 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-2-isothiazolecarboxamide

Uniqueness

Compared to similar compounds, 3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications where these properties are critical, such as in the development of new pharmaceuticals or advanced materials.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfonyl]-5-methyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S2/c1-7-8(5-15)12(16-19-7)20(17,18)6-9-10(13)3-2-4-11(9)14/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWLNBCXBYMEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NS1)S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.